molecular formula C7H12N2S B13028012 2-Methyl-3-(thietan-3-ylamino)propanenitrile

2-Methyl-3-(thietan-3-ylamino)propanenitrile

Cat. No.: B13028012
M. Wt: 156.25 g/mol
InChI Key: GVGDWAWMNNRYNR-UHFFFAOYSA-N
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Description

2-Methyl-3-(thietan-3-ylamino)propanenitrile is an organic compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thietan-3-ylamino)propanenitrile typically involves the reaction of 2-methylpropanenitrile with a thietane derivative under specific conditions. One common method includes the use of a base to deprotonate the thietane, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thietan-3-ylamino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(thietan-3-ylamino)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thietan-3-ylamino)propanenitrile involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(thiiran-3-ylamino)propanenitrile: Similar structure but with a three-membered thiirane ring.

    2-Methyl-3-(thietan-3-ylamino)butanenitrile: Similar structure with an additional carbon in the alkyl chain.

    2-Methyl-3-(thietan-3-ylamino)propanamide: Similar structure with an amide group instead of a nitrile.

Uniqueness

2-Methyl-3-(thietan-3-ylamino)propanenitrile is unique due to its specific combination of a thietane ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-methyl-3-(thietan-3-ylamino)propanenitrile

InChI

InChI=1S/C7H12N2S/c1-6(2-8)3-9-7-4-10-5-7/h6-7,9H,3-5H2,1H3

InChI Key

GVGDWAWMNNRYNR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)C#N

Origin of Product

United States

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